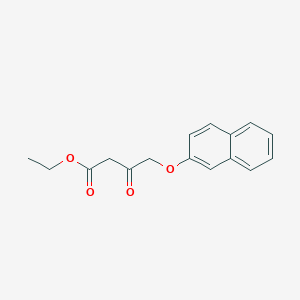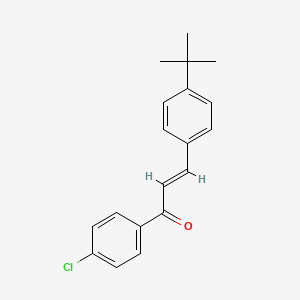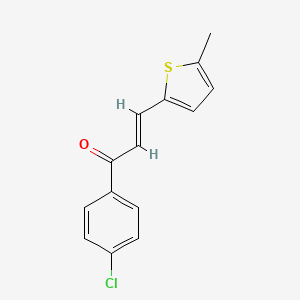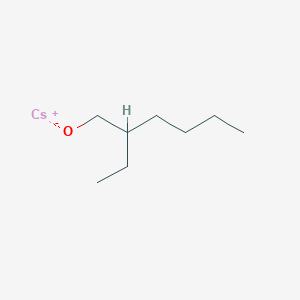
Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Caesium 2-ethylhexoxide (Cs2Et2O) is a unique chemical compound with a wide range of applications in scientific research and laboratory experiments. It is a white, crystalline solid with a melting point of 486°C, and is soluble in organic solvents such as octane and toluene. Cs2Et2O is often used as a catalyst in various chemical reactions, and its unique properties make it a valuable tool for scientists in the laboratory.
Mechanism of Action
The mechanism of action of Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) is not fully understood. It is believed that the compound acts as a Lewis acid, meaning that it accepts electrons from other molecules in order to form covalent bonds. This allows the compound to act as a catalyst in various chemical reactions, promoting the formation of covalent bonds between molecules. Additionally, Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) is believed to act as a sensitizer in photochemical reactions, allowing light to be absorbed by molecules and thus promoting the formation of new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) are not well understood. While it is believed to be relatively non-toxic, it is important to note that it is a strong irritant and can cause skin and eye irritation. Additionally, Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) is believed to be a carcinogen, and long-term exposure should be avoided.
Advantages and Limitations for Lab Experiments
The advantages of using Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) in lab experiments are numerous. It is a relatively inexpensive reagent, and its ability to promote the formation of covalent bonds between molecules makes it a valuable tool for scientists. Additionally, it is not highly toxic and can be safely handled in the laboratory.
The main limitation of Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) is its limited solubility. It is only soluble in organic solvents such as octane and toluene, which can be difficult to obtain in the laboratory. Additionally, its strong irritant properties can make it difficult to handle in the laboratory.
Future Directions
The future of Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) research is promising. Scientists are currently exploring the use of Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) as a catalyst in the synthesis of complex molecules, as well as its potential use in the production of polymers. Additionally, researchers are investigating the potential use of Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) as a sensitizer in photochemical reactions, and as a reagent in the synthesis of complex molecules. Finally, scientists are exploring the potential use of Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) as a stabilizer for polymers.
Synthesis Methods
Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) can be synthesized by several methods, including the reaction of caesium hydroxide with ethylhexanoic acid in aqueous solution, the reaction of caesium carbonate with ethylhexanoic acid in aqueous solution, and the reaction of caesium hydroxide with ethylhexanoic acid in organic solvents. The most commonly used synthesis method is the reaction of caesium hydroxide with ethylhexanoic acid in organic solvents such as octane or toluene. This method yields a product with a purity of 0.8-1.0M in octane/toluene.
Scientific Research Applications
Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) is widely used in scientific research for its unique properties. It is often used as a catalyst in various chemical reactions, and its ability to promote the formation of covalent bonds between organic molecules makes it a valuable tool for scientists. Additionally, Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) has been used as a sensitizer in photochemical reactions, as a reagent in the synthesis of complex molecules, and as a stabilizer for polymers. It has also been used to catalyze the formation of polymers from monomers, and to catalyze the formation of polymers from polymers.
properties
IUPAC Name |
cesium;2-ethylhexan-1-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O.Cs/c1-3-5-6-8(4-2)7-9;/h8H,3-7H2,1-2H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSROBZVAGSHBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C[O-].[Cs+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17CsO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

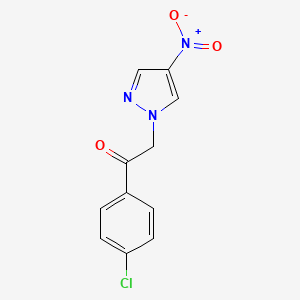
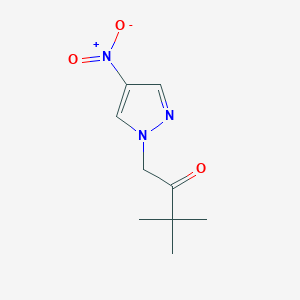


![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride hemihydrate](/img/structure/B6320540.png)



